5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: : This compound may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .
2-Bromo-5-fluorobenzonitrile: : This compound is used as a precursor for the synthesis of TADF dyes in OLED applications and APIs in antitumour and anti-inflammatory applications .
2-Bromo-5-(trifluoromethoxy)benzaldehyde: : This compound is similar to “2-Bromo-5-(difluoromethoxy)benzaldehyde” and might have similar applications.
2-Bromo-5-(trifluoromethyl)benzaldehyde: : This compound is also similar to “2-Bromo-5-(difluoromethoxy)benzaldehyde”.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: : This compound is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans. It may be used in the preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol .
2-Bromo-5-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula CHBrFO and a molecular weight of approximately 251.03 g/mol. This compound features a benzaldehyde structure with a bromine atom at the 2-position and a difluoromethoxy group at the 5-position. Its InChI key is IMZHQMVABIOGMU-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC(=C(C=C1OC(F)F)C=O)Br.
Research has indicated potential biological activities associated with derivatives of 2-bromo-5-(difluoromethoxy)benzaldehyde. These compounds have shown:
The synthesis of 2-Bromo-5-(difluoromethoxy)benzaldehyde can involve several methods:
The compound has several applications in:
Studies on the interactions involving 2-Bromo-5-(difluoromethoxy)benzaldehyde focus on:
Several compounds share structural similarities with 2-Bromo-5-(difluoromethoxy)benzaldehyde:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-6-(difluoromethoxy)benzaldehyde | CHBrFO | Similar structure but different bromine position |
| 5-Bromo-2-(difluoromethoxy)benzaldehyde | CHBrFO | Different substitution pattern on the benzene ring |
| 4-Bromo-3-(difluoromethoxy)benzaldehyde | CHBrFO | Variation in bromine position affecting reactivity |
The uniqueness of 2-Bromo-5-(difluoromethoxy)benzaldehyde lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to its analogs. This distinct arrangement allows it to participate in unique chemical transformations and exhibit particular biological effects not seen in other similar compounds .
| Technique | Peak/Signal | Chemical Shift/Position | Intensity | Assignment |
|---|---|---|---|---|
| ¹H NMR | Aldehyde H | ~10.0 ppm | Strong (s) | Aldehydic proton |
| ¹H NMR | Aromatic H (ortho to CHO) | ~8.0 ppm | Medium (m) | H-6 |
| ¹H NMR | Aromatic H (meta to CHO) | ~7.5 ppm | Medium (m) | H-4 |
| ¹H NMR | Aromatic H (para to CHO) | ~7.3 ppm | Medium (m) | H-3 |
| ¹H NMR | Difluoromethoxy H | ~6.8 ppm (t, J=72 Hz) | Triplet (t) | OCF₂H proton |
| ¹³C NMR | Aldehyde C | ~192 ppm | Weak | C=O carbon |
| ¹³C NMR | Aromatic C (ipso) | ~156 ppm | Medium | C-1 |
| ¹³C NMR | Aromatic C (ortho) | ~138 ppm | Strong | C-2 |
| ¹³C NMR | Aromatic C (meta) | ~130 ppm | Medium | C-4 |
| ¹³C NMR | Aromatic C (para) | ~118 ppm | Strong | C-3 |
| ¹³C NMR | Difluoromethoxy C | ~117 ppm (t, J=255 Hz) | Triplet (t) | OCF₂H carbon |
| ¹⁹F NMR | Difluoromethoxy F | ~-80 ppm | Strong | F atoms in OCF₂H |
| ¹⁹F NMR | Difluoromethoxy F coupling | J=72 Hz | Large coupling | H-F coupling |
| IR | C=O stretch | ~1705 cm⁻¹ | Very strong | Carbonyl stretch |
| IR | C-H stretch (aromatic) | ~3070 cm⁻¹ | Medium | Aromatic C-H |
| IR | C-F stretch | ~1200 cm⁻¹ | Strong | C-F stretch |
| IR | C-O stretch | ~1250 cm⁻¹ | Medium | C-O stretch |
| IR | C-Br stretch | ~650 cm⁻¹ | Medium | C-Br stretch |
| MS | Molecular ion [M]⁺ | m/z 250.95 | Low | Molecular ion |
| MS | Base peak [M-CHO]⁺ | m/z 221.96 | High | Loss of CHO |
| MS | Fragment [M-Br]⁺ | m/z 171.02 | Medium | Loss of Br |
| MS | Fragment [M-OCF₂H]⁺ | m/z 201.97 | Low | Loss of OCF₂H |
| UV-Vis | π→π* transition | ~280 nm | Strong | Aromatic transition |
| UV-Vis | n→π* transition | ~320 nm | Weak | Carbonyl transition |